molecular formula C10H21NO2 B7860633 n-Octylglycine CAS No. 52478-47-4

n-Octylglycine

Cat. No.: B7860633
CAS No.: 52478-47-4
M. Wt: 187.28 g/mol
InChI Key: HEFYHDKCEOTPPW-UHFFFAOYSA-N
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Description

n-Octylglycine: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an octyl group. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method for synthesizing n-Octylglycine involves the direct alkylation of glycine with octyl halides under basic conditions. The reaction typically uses sodium hydroxide or potassium hydroxide as the base and is carried out in an aqueous or alcoholic medium.

    Amidation: Another method involves the amidation of octanoic acid with glycine. This reaction is usually catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and is performed in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound often employs the amidation route due to its higher yield and purity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Octylglycine can undergo oxidation reactions, particularly at the octyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

n-Octylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Octylglycine primarily involves its interaction with lipid bilayers and proteins. The octyl group interacts with hydrophobic regions, while the glycine moiety interacts with hydrophilic regions, leading to the stabilization of protein structures and enhancement of membrane permeability. This dual interaction makes it effective in solubilizing membrane proteins and enhancing drug delivery .

Comparison with Similar Compounds

  • N-lauroyl sarcosine
  • N-lauroyl glutamic acid
  • N-myristoyl glycine

Comparison:

  • N-lauroyl sarcosine: Similar to n-Octylglycine, but with a longer alkyl chain, making it more hydrophobic and effective in different applications.
  • N-lauroyl glutamic acid: Contains an additional carboxyl group, providing different solubility and reactivity properties.
  • N-myristoyl glycine: Has a longer alkyl chain than this compound, leading to different surfactant properties and applications.

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications .

Properties

IUPAC Name

2-(octylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-9-10(12)13/h11H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYHDKCEOTPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325515
Record name N-Octylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52478-47-4
Record name NSC509475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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